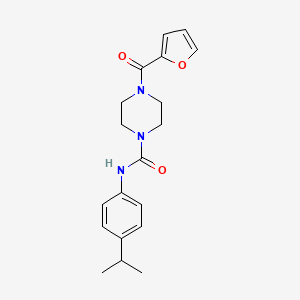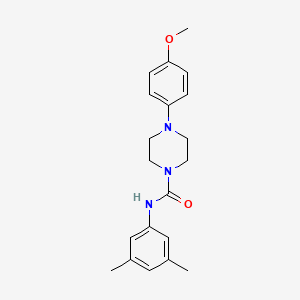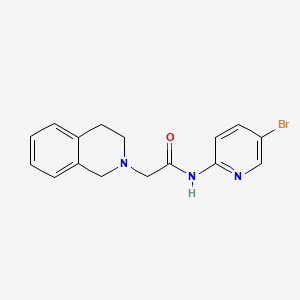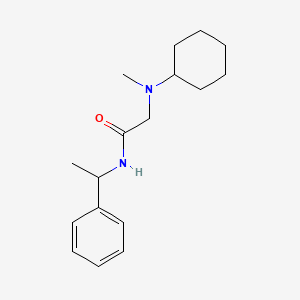
4-(2-furoyl)-N-(4-isopropylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(2-furoyl)-N-(4-isopropylphenyl)-1-piperazinecarboxamide, also known as FIPC, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. FIPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 4-(2-furoyl)-N-(4-isopropylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter release by binding to specific receptors in the brain. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been shown to have an effect on the expression of certain genes involved in the regulation of inflammation and oxidative stress. This compound has also been shown to have a protective effect on neurons in the brain, potentially making it a useful tool in the study of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-furoyl)-N-(4-isopropylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise targeting of specific pathways in the brain. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research involving 4-(2-furoyl)-N-(4-isopropylphenyl)-1-piperazinecarboxamide. One area of interest is in the development of new drugs for the treatment of psychiatric disorders, based on the mechanism of action of this compound. Another potential direction is in the study of the role of this compound in the regulation of inflammation and oxidative stress, which could have implications for the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
4-(2-furoyl)-N-(4-isopropylphenyl)-1-piperazinecarboxamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine. This compound has also been studied for its potential use in the treatment of various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-5-7-16(8-6-15)20-19(24)22-11-9-21(10-12-22)18(23)17-4-3-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINGXFDLWNSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422757.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4422758.png)
![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422772.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)
